molecular formula C16H14ClNO3 B2677751 2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide CAS No. 571157-73-8

2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide

Cat. No.: B2677751
CAS No.: 571157-73-8
M. Wt: 303.74
InChI Key: IGYQLHOERAOFJM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide is a chemical compound with the molecular formula C20H14ClNO3 It is a derivative of dibenzofuran, a heterocyclic organic compound that consists of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran, which is then methoxylated to form 2-methoxydibenzofuran.

    Chlorination: The methoxydibenzofuran is then chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated product is then reacted with propanamide in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(2-methoxydibenzofuran-3-yl)propanamide.

    Reduction: Formation of 2-chloro-N-(2-methoxydibenzofuran-3-yl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxydibenzofuran-3-yl)benzamide
  • 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Uniqueness

2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide is unique due to its specific substitution pattern and the presence of both a methoxy and a chloro group on the dibenzofuran ring. This combination of functional groups can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-9(17)16(19)18-12-8-14-11(7-15(12)20-2)10-5-3-4-6-13(10)21-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYQLHOERAOFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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